molecular formula C11H9NO2 B1365595 (E)-Methyl 3-(4-cyanophenyl)acrylate CAS No. 67472-79-1

(E)-Methyl 3-(4-cyanophenyl)acrylate

Cat. No. B1365595
CAS RN: 67472-79-1
M. Wt: 187.19 g/mol
InChI Key: CDZMIJFSAZPYEZ-VOTSOKGWSA-N
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Description

“(E)-Methyl 3-(4-cyanophenyl)acrylate” is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . Its IUPAC name is methyl (E)-3- (4-cyanophenyl)prop-2-enoate .


Molecular Structure Analysis

The InChI key for “(E)-Methyl 3-(4-cyanophenyl)acrylate” is CDZMIJFSAZPYEZ-VOTSOKGWSA-N . The canonical SMILES representation is COC(=O)C=CC1=CC=C(C=C1)C#N . Unfortunately, the search results do not provide more detailed information about the molecular structure.

Scientific Research Applications

  • Synthesis and Anti-Cancer Activity

    (E)-Methyl 3-(4-cyanophenyl)acrylate and its derivatives have been utilized in the synthesis of stereoisomers with significant anti-cancer activity. One study detailed the synthesis of isomeric intermediates based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, which exhibited noteworthy anti-cancer properties against human nasopharyngeal carcinoma (Irfan et al., 2021).

  • Drug Release Studies

    The compound has been explored in drug release studies. One research used a novel crosslinker related to (E)-Methyl 3-(4-cyanophenyl)acrylate for developing polymeric hydrogels, investigating their drug-releasing properties (Arun & Reddy, 2005).

  • Copolymerization and Material Properties

    Studies on the copolymerization of 4-cyanophenyl acrylate with other monomers like methyl methacrylate have shown the potential for creating materials with varied molecular weights, thermal stability, and solubility characteristics, which could be useful in various industrial applications (Vijayanand et al., 2009).

  • Corrosion Inhibition

    The compound has also been researched for its corrosion inhibition properties. A study focused on the synthesis and characterization of acrylamide derivatives including structures similar to (E)-Methyl 3-(4-cyanophenyl)acrylate, demonstrating effective corrosion inhibition for copper in acidic solutions (Abu-Rayyan et al., 2022).

  • Thermotropic and Solution Behavior Analysis

    Research has been conducted to compare the thermotropic and solution behavior of polymers derived from (E)-Methyl 3-(4-cyanophenyl)acrylate, providing insights into the physical properties of these materials, which can be relevant for advanced material design (Kasko & Pugh, 2006).

  • Prostate Cancer Research

    Another related compound, (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4 hydroxyphenyl) acrylate, demonstrated inhibitory effects against prostate cancer cells in both in vitro and in vivo studies, suggesting potential therapeutic applications in cancer treatment (Rodrigues et al., 2012).

  • Corrosion Protection Research

    The self-assembled films based on derivatives of (E)-Methyl 3-(4-cyanophenyl)acrylate have been investigated for their ability to protect iron against corrosion, demonstrating their potential application in materials science and engineering (Zhang Zhe et al., 2009).

  • Environmental Applications

    The compound has been involved in environmental applications, particularly in the treatment of waste gases. A study on the removal of methyl acrylate, a related compound, by a biotrickling filter showed its potential for environmental remediation (Wu et al., 2016).

  • Organic Synthesis and Catalysis

    The compound has been used in organic synthesis, particularly in novel catalytic processes. For instance, a study focused on a multicatalysis reaction involving (E)‐methyl 3‐(2‐aminophenyl)acrylate, highlighting the role of solvent and substrate in the reaction mechanism (Liu et al., 2016).

properties

IUPAC Name

methyl (E)-3-(4-cyanophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZMIJFSAZPYEZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(4-cyanophenyl)acrylate

CAS RN

67472-79-1
Record name methyl (E)-3-(4-cyanophenyl)prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Maji, O Singh, S Singh, A Mohanty… - European Journal of …, 2020 - Wiley Online Library
A series of new unsymmetrical (XYC –1 type) palladacycles (C1–C4) were designed and synthesized with simple anchoring ligands L 1–4 H (L 1 H = 2‐((2‐(4‐methoxybenzylidene)‐1‐…
B Schmidt, R Berger - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
Acetanilides can be deacetylated and diazotized in situ, and subsequently used in Pd‐catalyzed coupling reactions without isolation of the diazonium intermediate. Heck reactions, …
Number of citations: 41 onlinelibrary.wiley.com
CH Lo, HM Lee - Organometallics, 2018 - ACS Publications
Two series of ligand precursors, based on imidazo[1,2-a]pyridine and C2-phenyl substituted imidazole moieties, were developed and synthesized in high yields, featuring an N-CH 2 (C…
Number of citations: 15 pubs.acs.org
MS Ghasemzadeh, B Akhlaghinia - Australian Journal of …, 2019 - CSIRO Publishing
The new ferromagnetic nanostructured FMMWCNTs@CPA@SMTU@PdII NPs (IV) as an eco-friendly heterogeneous nanocatalyst with a particle size of ~20–30 nm reported earlier by …
Number of citations: 12 www.publish.csiro.au
L Lei - Applied Organometallic Chemistry, 2019 - Wiley Online Library
A protocol is introduced for the preparation of a new cage‐like Pd–Schiff base organometallic complex supported on Fe 3 O 4 nanoparticles (Fe 3 O 4 @Schiff‐base‐Pd). The structure …
Number of citations: 11 onlinelibrary.wiley.com
T Gatzenmeier, PSJ Kaib, JB Lingnau… - … -Directed Lewis Acid … - kups.ub.uni-koeln.de
Unless otherwise stated, all reagents were purchased from commercial suppliers and used without further purification. For all reactions under argon, dried and degassed solvents were …
Number of citations: 2 kups.ub.uni-koeln.de
G Moura - 2008 - d-scholarship.pitt.edu
Passifloricin A, a natural product isolated from the tree Passiflora foetida is a polyol δ-lactone containing four stereocenters. The Fluorous Mixture Synthesis (FMS) of all eight …
Number of citations: 0 d-scholarship.pitt.edu
Y He, S Guo, X Zhang, X Fan - The Journal of Organic Chemistry, 2014 - ACS Publications
A one-pot procedure for the synthesis of 3-alkynylpyridines via a zinc-mediated tandem reaction of nitriles with propargyl bromides under extremely mild reaction conditions has been …
Number of citations: 12 pubs.acs.org
J Mao, D Liu, Y Li, J Zhao, G Rong, H Yan, G Zhang - Tetrahedron, 2015 - Elsevier
A practical and chemoselective method is described for the O-methylation of carboxylic acids. Dimethyl malonate, a low toxic and commercially available compound was found to be an …
Number of citations: 6 www.sciencedirect.com
G Moura-Letts - 2008 - search.proquest.com
A soluble fluorous palladacycle complex that promotes the Heck coupling and can be recovered and reused is reported herein. This complex promoted the Heck coupling of acrylates …
Number of citations: 2 search.proquest.com

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